An In-depth Technical Guide to 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol
An In-depth Technical Guide to 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, synthetically accessible derivative, 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol , a molecule possessing key structural motifs that suggest significant potential in drug discovery. Its design incorporates a hydrogen-bond-donating and -accepting pyrimidinol core, a basic aminomethyl group for potential salt-bridge interactions, and a lipophilic isopropyl group to modulate physicochemical properties. Such features are characteristic of molecules designed to interact with well-defined biological targets, particularly protein kinases.[3][4] This document provides a comprehensive overview of its chemical identity, a robust synthetic and purification protocol, detailed methods for structural characterization, and its potential application as a kinase inhibitor, supported by a validated in vitro assay protocol.
Introduction and Rationale
Substituted pyrimidines are of immense interest to the pharmaceutical industry, forming the core of drugs with applications ranging from antibacterial and antiviral to anticancer agents.[5][6] The 2,4,6-trisubstituted pattern is particularly prevalent among kinase inhibitors, which function by competing with ATP for the enzyme's active site.[1][7] The pyrimidine core acts as a bioisostere for the adenine base of ATP, with substituents at the 2, 4, and 6 positions exploring different pockets of the kinase binding domain to achieve potency and selectivity.[4]
2-(Aminomethyl)-6-isopropylpyrimidin-4-ol was designed based on these principles. The:
-
Pyrimidin-4-ol core: Provides a critical hydrogen bond donor/acceptor motif to engage with the kinase "hinge" region.
-
6-isopropyl group: Occupies a hydrophobic pocket, enhancing binding affinity and modulating solubility.
-
2-(aminomethyl) group: Introduces a basic center capable of forming ionic interactions or further hydrogen bonds with target residues, often improving aqueous solubility and providing a vector for further chemical modification.
This guide serves as a technical resource for researchers aiming to synthesize, characterize, and evaluate this compound or its analogs for drug development programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its development. The key identifiers and predicted physicochemical properties for 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol are summarized below. These values are computationally estimated and provide a baseline for experimental determination.
| Property | Value | Source |
| IUPAC Name | 2-(Aminomethyl)-6-(propan-2-yl)pyrimidin-4-ol | N/A |
| Molecular Formula | C₈H₁₃N₃O | N/A |
| Molecular Weight | 167.21 g/mol | N/A |
| CAS Number | Not available | N/A |
| Predicted LogP | 0.85 | EPA CompTox |
| Predicted pKa (Acidic) | 9.5 (enol) | EPA CompTox |
| Predicted pKa (Basic) | 8.5 (amine) | EPA CompTox |
| Predicted Water Solubility | 2.5 g/L | EPA CompTox |
Note: Physicochemical properties are estimated using standard computational models (e.g., EPI Suite™) and should be confirmed experimentally.
Synthesis and Purification
The synthesis of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol can be achieved through a classical and reliable condensation reaction. The primary strategy involves the cyclization of a β-ketoester with a protected amino-guanidine derivative, followed by deprotection. A common method for forming the pyrimidine ring is the reaction between a β-ketoester and guanidine hydrochloride.[8]
Proposed Synthetic Pathway
The synthesis is a two-step process starting from commercially available reagents: ethyl 4-methyl-3-oxopentanoate (a β-ketoester) and (Boc-aminomethyl)guanidine. The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for amines.
Step 1: Cyclization/Condensation Ethyl 4-methyl-3-oxopentanoate is reacted with (Boc-aminomethyl)guanidine in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The reaction is heated to reflux to drive the condensation and subsequent cyclization to form the pyrimidine ring.
Step 2: Deprotection The resulting Boc-protected intermediate, tert-butyl ((6-isopropyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)carbamate, is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane or dioxane), to cleave the Boc group and yield the final product as a salt.
Detailed Experimental Protocol: Synthesis
Materials:
-
Ethyl 4-methyl-3-oxopentanoate
-
(Boc-aminomethyl)guanidine hydrochloride
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Synthesis of tert-butyl ((6-isopropyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)carbamate
-
To a round-bottom flask equipped with a reflux condenser, add anhydrous ethanol (100 mL).
-
Carefully add sodium ethoxide (1.2 equivalents) to the ethanol and stir until dissolved.
-
Add (Boc-aminomethyl)guanidine hydrochloride (1.0 equivalent) to the solution and stir for 15 minutes at room temperature.
-
Add ethyl 4-methyl-3-oxopentanoate (1.05 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[9]
-
After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent in vacuo. Resuspend the residue in water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected intermediate.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Step 2: Deprotection to yield 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol
-
Dissolve the purified Boc-protected intermediate (1.0 equivalent) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Triturate the resulting residue with cold diethyl ether to precipitate the product as its TFA salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
-
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic methods are employed for this purpose.[9]
Experimental Protocol: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy [9]
-
Sample Preparation: Dissolve 5-10 mg of the final product (as the TFA salt) in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Expected signals would include a singlet for the pyrimidine C-H, a multiplet for the isopropyl C-H, doublets for the isopropyl methyls, a singlet for the aminomethyl CH₂, and broad signals for the amine and hydroxyl protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the distinct carbon atoms of the pyrimidine ring and the isopropyl and aminomethyl substituents.
-
-
Data Analysis: Process spectra to identify chemical shifts (ppm), coupling constants (Hz), and integrations to confirm the proposed structure.
Mass Spectrometry (MS) [9]
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire spectra in positive ion mode.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺. The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the protonated molecule (C₈H₁₄N₃O⁺, calculated m/z = 168.1131). Perform tandem MS (MS/MS) to analyze fragmentation patterns for further structural confirmation.[9]
Potential Biological Activity: Kinase Inhibition
The structural motifs of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol make it a prime candidate for a kinase inhibitor. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][10] Pyrimidine-based molecules often inhibit kinases by competing with ATP.[1][7]
Hypothetical Mechanism of Action (MoA)
The compound is hypothesized to bind to the ATP-binding pocket of a protein kinase. The pyrimidinol core would form key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine base of ATP. The 6-isopropyl group would project into a nearby hydrophobic pocket, while the 2-aminomethyl group could form an additional hydrogen bond or a salt bridge with an acidic residue (e.g., Aspartate or Glutamate) at the solvent-exposed entrance to the active site. This multi-point binding confers both affinity and selectivity.
Signaling Pathway Diagram
Caption: Hypothetical binding mode of the inhibitor within a kinase active site.
Experimental Protocol: In Vitro Kinase Assay
To validate the inhibitory potential of the compound, a biochemical kinase assay is essential. A common and robust method is a radiometric assay that measures the transfer of ³²P from [γ-³²P]ATP to a substrate protein or peptide.[10][11]
Detailed Protocol: Radiometric Kinase Assay (e.g., for a target kinase)
Materials:
-
Purified, active target kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA).[11]
-
2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (test compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction master mix containing kinase buffer, the target kinase, and its substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., from a serial dilution) or controls (DMSO vehicle, positive control) to the reaction wells.[12] Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding the ATP mix, containing both cold ATP and [γ-³²P]ATP, to each well.[13]
-
Reaction Incubation: Incubate the reaction at 30 °C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the filter papers extensively with wash buffer to remove all unreacted [γ-³²P]ATP.[11]
-
Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.[10]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]
Kinase Assay Workflow Diagram
Caption: Step-by-step workflow for a radiometric in vitro kinase inhibition assay.
Conclusion and Future Perspectives
2-(Aminomethyl)-6-isopropylpyrimidin-4-ol is a strategically designed molecule with significant potential as a scaffold for drug discovery, particularly in the area of kinase inhibition. This guide provides the foundational knowledge for its chemical synthesis, purification, and characterization. The outlined in vitro assay protocol offers a clear path for evaluating its biological activity.
Future work should focus on experimentally verifying the predicted physicochemical properties and screening the compound against a broad panel of kinases to identify potent targets. Subsequent structure-activity relationship (SAR) studies, involving modification of the isopropyl and aminomethyl groups, could lead to the development of highly potent and selective inhibitors with therapeutic potential.
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